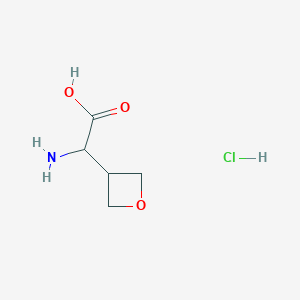

2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride

Description

BenchChem offers high-quality 2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H10ClNO3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

2-amino-2-(oxetan-3-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-4(5(7)8)3-1-9-2-3;/h3-4H,1-2,6H2,(H,7,8);1H |

InChI Key |

BQHDFICZAOXZSP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic Acid

The following technical guide is structured to provide an exhaustive, reproducible, and scientifically grounded pathway for the synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid (also known as (S)-Oxetan-3-ylglycine).

This guide prioritizes chemical stability and enantiomeric purity , addressing the specific challenge of preserving the strained oxetane ring during the harsh conditions typically required for amino acid synthesis.

Part 1: Strategic Analysis & Molecular Architecture

The Oxetane Motif in Medicinal Chemistry

The oxetane ring (1,3-epoxypropane) has emerged as a critical bioisostere for the gem-dimethyl group and the carbonyl functionality.[1][2][3] In the context of (S)-2-Amino-2-(oxetan-3-yl)acetic acid , the oxetane side chain offers distinct pharmacological advantages over the isopropyl group of Valine or the tert-butyl group of tert-Leucine:

-

Reduced Lipophilicity: The oxygen atom lowers LogD compared to carbocyclic analogs, improving aqueous solubility.

-

Metabolic Stability: The 3-position of the oxetane is blocked from metabolism, and the ring itself is surprisingly robust against oxidative metabolism (P450s).

-

Conformational Lock: The planar ring restricts the rotameric freedom of the side chain, potentially reducing the entropic penalty upon protein binding.

The Synthetic Challenge: The "Acid Trap"

The core difficulty in synthesizing this molecule is the acid sensitivity of the oxetane ring.[4]

-

Risk: Strong Lewis acids or aqueous Brønsted acids (e.g., 6M HCl reflux used in standard Strecker hydrolysis) will trigger ring-opening to form the 1,3-diol or chlorohydrin derivatives.

-

Solution: The synthetic strategy must rely on basic or enzymatic conditions for the construction and unmasking of the amino acid functionality.

Part 2: Retrosynthetic Logic

The synthesis is disconnected to Oxetan-3-one , a commercially available ketone. Two primary routes are viable:

-

Route A (Robust/Scalable): Bucherer-Bergs synthesis followed by Chiral Resolution. This is preferred for gram-to-kilogram scale due to the exclusive use of basic conditions.

-

Route B (Asymmetric/Medicinal): Ellman Sulfinimine synthesis. Preferred for rapid analog generation but requires careful handling of the sulfinyl cleavage.

Figure 1: Retrosynthetic analysis highlighting the divergence between the robust Bucherer-Bergs route and the asymmetric Ellman route.

Part 3: Primary Protocol – The Bucherer-Bergs / Enzymatic Route

Recommendation: This is the most reliable method for generating the target molecule without compromising the oxetane ring.

Step 1: Formation of the Spiro-Hydantoin

The reaction of oxetan-3-one with ammonium carbonate and cyanide yields the racemic spiro-hydantoin.

-

Reagents: Oxetan-3-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), NaCN (1.5 eq).

-

Solvent: Ethanol/Water (1:1).

-

Conditions: 50–60 °C, sealed vessel, 12–18 hours.

Protocol:

-

Dissolve oxetan-3-one (10 mmol) in EtOH/H₂O (20 mL).

-

Add (NH₄)₂CO₃ followed by NaCN (Caution: Cyanide handling protocols apply).

-

Heat to 55 °C. The solution will initially be clear and may precipitate the hydantoin upon cooling.

-

Workup: Concentrate ethanol under reduced pressure. Acidify carefully to pH 6 (using mild acid like dilute acetic acid, not HCl) to precipitate the product.

-

Yield: Typically 60–75%.

-

QC: ¹H NMR (DMSO-d₆) should show the oxetane protons as multiplets around 4.5–4.8 ppm and the hydantoin NH peaks.

Step 2: Alkaline Hydrolysis to Racemic Amino Acid

The hydantoin is extremely stable but can be opened using Barium Hydroxide, which avoids the high salt loads of NaOH and allows for easy sulfate removal.

-

Reagents: Ba(OH)₂·8H₂O (1.5 eq).

-

Solvent: Water.

-

Conditions: Reflux (100 °C), 12–24 hours.

Protocol:

-

Suspend the hydantoin in water containing Ba(OH)₂.

-

Reflux until HPLC indicates consumption of the hydantoin.

-

Critical Purification: Allow the mixture to cool. Bubble CO₂ gas or add stoichiometric H₂SO₄ to precipitate Barium as BaCO₃/BaSO₄.

-

Filter the solids. The filtrate contains the racemic amino acid.

-

Lyophilize to obtain the crude racemic 2-amino-2-(oxetan-3-yl)acetic acid.

Step 3: Enzymatic Resolution (The Chiral Step)

To obtain the (S)-enantiomer , we utilize Acylase I (from Aspergillus melleus) . This requires N-acetylation of the racemate first, followed by selective deacetylation of the (S)-isomer.

-

Sub-step 3a (Acetylation): Treat racemate with Ac₂O/NaOH (Schotten-Baumann conditions) to get N-Acetyl-DL-(oxetan-3-yl)glycine.

-

Sub-step 3b (Selective Hydrolysis):

-

Dissolve N-Acetyl-DL-amino acid in water. Adjust pH to 7.5 with dilute LiOH.

-

Add Acylase I (approx 10-20 mg per gram of substrate).

-

Incubate at 37 °C with gentle stirring. Monitor by HPLC.

-

Separation: The enzyme hydrolyzes only the (S)-N-acetyl derivative to the free (S)-amino acid. The (R)-isomer remains acetylated.

-

Acidify to pH 5 and pass through a cation exchange resin (Dowex 50). The free (S)-amino acid binds; the (R)-acetylated species flows through.

-

Elute the (S)-target with 1M NH₄OH.

-

Part 4: Alternative Asymmetric Route (Ellman Auxiliary)

Recommendation: Use this route for small-scale medicinal chemistry library generation where high throughput is required.

Workflow Logic

This route uses (S)-tert-butanesulfinamide to induce chirality. The key is the "Oxetane-Safe" hydrolysis.

Figure 2: The Ellman auxiliary route. Note the red-highlighted step requiring basic hydrolysis to prevent ring opening.

Detailed Protocol

-

Imine Formation:

-

Mix oxetan-3-one (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.0 eq) in THF.

-

Add Ti(OEt)₄ (2.0 eq). Stir at RT for 12 h.[5]

-

Note: Ti(OEt)₄ is a mild Lewis acid compatible with oxetanes under these conditions.

-

-

Cyanation (Strecker):

-

Cool the sulfinimine solution to -78 °C.

-

Add TMSCN (1.2 eq) and a catalytic amount of CsF or TBAF.

-

The diastereoselectivity is generally high (>90:10 dr).

-

-

The "Oxetane-Safe" Hydrolysis (Crucial):

-

Do NOT use 6M HCl.

-

Step A (Nitrile to Amide): Treat the aminonitrile with NaOH (1M) and H₂O₂ (30%) at 0 °C to RT. This converts the nitrile to the amide without touching the oxetane.

-

Step B (Amide to Acid): The resulting amide can be hydrolyzed using mild enzymatic conditions (Amidase) or prolonged exposure to Ba(OH)₂ as described in Part 3.

-

Step C (Sulfinyl Removal): The sulfinyl group is labile. Brief treatment with stoichiometric HCl in dioxane (anhydrous) at 0 °C followed immediately by neutralization will remove the auxiliary.

-

Part 5: Quality Control & Data Specifications

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Purity | >98% | HPLC (C18, 0.1% TFA water/ACN) |

| Enantiomeric Excess | >99% ee | Chiral HPLC (Crownpak CR(+) or Chiralpak ZWIX) |

| ¹H NMR (D₂O) | δ 4.90 (m, 2H), 4.65 (m, 2H), 4.10 (d, 1H, | 400 MHz NMR |

| Mass Spec | [M+H]⁺ = 132.06 | LC-MS (ESI) |

Stability Warnings

-

Acid: Stable in 0.1% TFA (HPLC mobile phase) for short durations (<24h). Unstable in >1M HCl (t½ < 1h).

-

Base: Stable in 1M NaOH for >24h.

-

Storage: Store at -20 °C. Avoid protic solvents with traces of strong acid.

References

-

Wuitschik, G., et al. (2010).[6][7][8] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[8] Link

-

Wuitschik, G., et al. (2010).[6][7][8] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Jirgensons, A., et al. (2005). "Synthesis and preliminary biological evaluation at the glycineB site of (+)- and (−)-3-oxetanylglycine." Tetrahedron, 61(4), 1017-1024. Link

-

Burkhard, J. A., et al. (2013). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 15(17), 4312–4315. Link

-

Dunet, G., et al. (2017). "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Process Research & Development, 21(12), 1972–1979. Link

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. scispace.com [scispace.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride, a non-proteinogenic amino acid of significant interest to the pharmaceutical and biotechnology sectors. The incorporation of the oxetane motif—a strained four-membered cyclic ether—into molecular scaffolds has emerged as a powerful strategy in modern medicinal chemistry. This guide delves into the fundamental properties, synthesis, analytical characterization, and strategic applications of this unique building block. We will explore how the oxetane ring imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a valuable tool for drug development professionals. Detailed experimental protocols are provided to support researchers in the practical application of this compound, underpinned by a robust framework of scientific literature.

Section 1: The Ascendancy of Oxetanes in Medicinal Chemistry

The landscape of drug discovery is in constant pursuit of novel molecular architectures that can overcome the limitations of traditional pharmacophores. In recent years, the oxetane ring has transitioned from a synthetic curiosity to a validated and valuable component in drug design.[1][2] Its utility stems from its unique combination of properties:

-

Bioisosteric Replacement: The oxetane motif serves as an effective bioisostere for commonly used, but often metabolically labile, functional groups like gem-dimethyl and carbonyl groups.[2][3] This substitution can maintain or improve biological activity while enhancing the drug-like properties of a molecule.

-

Modulation of Physicochemical Properties: The introduction of a polar, rigid oxetane ring can significantly influence a compound's characteristics. Key benefits include:

-

Increased Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, often improving solubility, which is a critical factor for bioavailability.[3][4]

-

Enhanced Metabolic Stability: Replacing metabolically vulnerable groups (e.g., methylene sites) with an oxetane can block cytochrome P450 (CYP) enzyme metabolism, prolonging the compound's half-life.[1][4]

-

Reduced Lipophilicity: In contrast to a gem-dimethyl group which increases lipophilicity (logP), the polar oxetane can reduce it, leading to a more favorable pharmacokinetic profile.[3]

-

pKa Modulation: The electron-withdrawing nature of the oxetane can lower the basicity of adjacent amine groups, which is a useful tactic for fine-tuning compound properties.[1][3]

-

2-Amino-2-(oxetan-3-yl)acetic acid represents a quintessential example of these principles embodied in a single, versatile building block. As a non-proteinogenic amino acid, it provides a gateway for introducing the advantageous oxetane moiety into peptides and small molecule drugs, offering a distinct three-dimensional structure that can explore novel chemical space.

Section 2: Core Compound Identification and Properties

Precise identification is paramount for regulatory compliance and scientific reproducibility. The hydrochloride salt form is typically utilized to enhance stability and aqueous solubility for research and development purposes.

| Property | Data | Source(s) |

| Compound Name | 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride | - |

| Parent Compound | 2-Amino-2-(oxetan-3-yl)acetic acid | [5] |

| Synonyms | (+/-)-3-Oxetanylglycine hydrochloride | |

| CAS Number (Racemate) | 1270019-87-8 (for parent compound) | [5][6] |

| CAS Number (R-enantiomer) | 394653-43-1 (for parent compound) | [7][8] |

| Molecular Formula | C₅H₁₀ClNO₃ | - |

| Molecular Weight | 167.59 g/mol | - |

| IUPAC Name | 2-amino-2-(oxetan-3-yl)acetic acid;hydrochloride | - |

| SMILES (HCl salt) | C1C(C(C(=O)O)N)OC1.Cl | - |

| Appearance | White to off-white crystalline solid | Typical for amino acid salts |

| Solubility | Soluble in water and polar organic solvents like methanol | Inferred from structure |

Note: A specific CAS number for the hydrochloride salt is not consistently reported in public databases; it is often cataloged under the parent compound's CAS number.

Section 3: Synthesis and Manufacturing Pathway

The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid derivatives often starts from commercially available oxetan-3-one. A robust and scalable synthetic route is critical for its application in drug development campaigns. The pathway typically involves the creation of an α,β-unsaturated ester intermediate via a Horner–Wadsworth–Emmons (HWE) reaction, followed by the introduction of the amino group.[9][10]

Caption: General synthetic workflow for 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established methodologies for similar compounds.[9][10]

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add methyl 2-(diethoxyphosphoryl)acetate (1.05 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(oxetan-3-ylidene)acetate.

Step 2: Synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride (via Strecker Synthesis)

-

To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in a suitable solvent (e.g., methanol), add aqueous ammonia (excess) and sodium cyanide (1.2 eq).

-

Stir the reaction at room temperature for 12-24 hours. The reaction proceeds via Michael addition of ammonia followed by the addition of cyanide to the intermediate imine.

-

After completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add concentrated hydrochloric acid (excess) to the residue and heat the mixture to reflux (typically 100-110 °C) for 8-12 hours to hydrolyze the nitrile and ester functionalities.[11]

-

Cool the reaction mixture to room temperature and then to 0 °C to precipitate the product.

-

Filter the solid, wash with a small amount of cold acetone, and dry under vacuum to afford 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final compound. A suite of standard spectroscopic and chromatographic methods should be employed.

Caption: Standard analytical workflow for quality control.

Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-proteinogenic amino acids.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable. For underivatized amino acids, a HILIC column can also be effective.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

-

B: 0.1% TFA or Formic acid in Acetonitrile.

-

-

Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition or water.

-

Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR Spectroscopy:

-

Expected Signals: Protons on the oxetane ring (multiplets around 4.5-5.0 ppm), the α-proton (singlet or triplet adjacent to the amino group, ~4.0 ppm), and the α-carbon proton of the side chain. The NH₃⁺ protons may appear as a broad singlet.

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: A signal for the carbonyl carbon (~170-175 ppm), signals for the oxetane carbons (two CH₂ groups and one CH group, typically in the 60-80 ppm range), and a signal for the α-carbon.

-

Section 5: Applications in Drug Discovery

The primary value of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride lies in its role as a specialized building block. Its incorporation into a lead compound can be a strategic move to address specific pharmacokinetic or pharmacodynamic challenges.

-

Peptide and Peptidomimetic Chemistry: As a non-proteinogenic amino acid, it can be incorporated into peptides to enhance resistance to enzymatic degradation by proteases. The rigid, three-dimensional nature of the oxetane side chain can also be used to constrain peptide conformation, which can lead to increased receptor affinity and selectivity.

-

Small Molecule Scaffold Decoration: The amino acid functionality provides a handle for conjugation to a core scaffold. The oxetane moiety can be positioned to interact with a biological target or to act as a "pharmacokinetic modulator," improving properties like solubility without adding significant lipophilic bulk.

-

Fragment-Based Drug Discovery (FBDD): The compound itself represents an attractive fragment due to its low molecular weight, high sp³ character, and polarity. It can be used in screening campaigns to identify initial binding interactions that can be elaborated into more potent leads.

Numerous studies have highlighted the positive impact of oxetanes in clinical and preclinical candidates across various therapeutic areas, including oncology, virology, and metabolic diseases, validating the strategic value of this motif.[4][12]

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures must be followed.

-

Safety:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

As an amino acid hydrochloride, it is a mild acid and may cause skin and eye irritation upon contact.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from moisture, as the compound can be hygroscopic.

-

For long-term storage, refrigeration (2-8 °C) is recommended to ensure stability.

-

Section 7: Conclusion

2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its ability to confer improved solubility, metabolic stability, and novel three-dimensional structure makes it an exceptionally valuable building block for the next generation of therapeutics. This guide has provided the foundational knowledge—from synthesis to application—to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the development of safer and more effective medicines.

References

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

-

Vedovato, V., & Wirth, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. Available at: [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11482-11535. Available at: [Link]

-

Chekurov, M., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

-

Vedovato, V., & Wirth, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available at: [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH. Available at: [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

-

ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]

-

Synthonix. (n.d.). (R)-2-Amino-2-(oxetan-3-yl)acetic acid. Available at: [Link]

-

Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

-

Val-Calvo, J., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]

-

Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. The Japan Institute of Heterocyclic Chemistry. Available at: [Link]

-

Chinese Chemical Letters. (2005). HPLC Determination of the Major Non-protein Amino Acids and Common Biogenic Amines in Lathyrus sativus Using a Novel Extraction Method. Available at: [Link]

-

Pravadali-Cekic, S., et al. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Journal of Visualized Experiments. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-(oxetan-3-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 6. molcore.com [molcore.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Synthonix, Inc > Building Blocks > 394653-43-1 | (R)-2-Amino-2-(oxetan-3-yl)acetic acid [synthonix.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 12. Document: Applications of oxetanes in drug discovery and medicinal chemistry. (CHEMBL5634110) - ChEMBL [ebi.ac.uk]

The Oxetane Shift: Engineering Physicochemical Properties in Peptide Drug Discovery

Executive Summary

The incorporation of oxetane rings into amino acid backbones represents a paradigm shift in modern medicinal chemistry.[1][2] No longer just a "curiosity," the oxetane moiety—a strained four-membered cyclic ether—has emerged as a validated bioisostere for gem-dimethyl and carbonyl groups.[1][3][4][5] This guide details the structural, synthetic, and biological rationale for deploying oxetane-containing amino acids (OAAs) to solve critical attrition issues: metabolic instability, poor solubility, and high lipophilicity.

Part 1: The Physicochemical Rationale

The "Hydrophilic Sister" of the Gem-Dimethyl

The central dogma of oxetane integration is its ability to modulate lipophilicity without altering steric bulk. While the gem-dimethyl group is a standard tool to block metabolic hotspots (e.g.,

Replacing a gem-dimethyl group with an oxetane ring creates a "hydrophilic sister" effect:

-

Steric Equivalence: The oxetane ring puckering mimics the spatial demand of the dimethyl group.

-

Lipophilicity (LogD): The ether oxygen lowers LogD significantly (often by >1 unit).

-

Solubility: The oxygen lone pairs act as hydrogen bond acceptors, increasing aqueous solubility by factors of 4 to 4000 compared to carbocyclic analogues.

pKa Modulation and Permeability

Perhaps the most critical, yet underutilized, feature of OAAs is their electronic influence on adjacent amines.

-

Inductive Effect: The electronegative oxygen in the 3-position exerts a strong electron-withdrawing inductive effect (

) on the -

Basicity Reduction: This reduces the pKa of the amine by approximately 2.7 log units (e.g., from ~9.9 in standard amines to ~7.2 in 3-aminooxetanes).[1]

-

Outcome: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral state, significantly enhancing passive membrane permeability and reducing hERG channel liability.

Data Summary: Oxetane vs. Carbocycles

Table 1: Comparative Physicochemical Metrics (Based on Wuitschick et al., 2010)

| Property | Gem-Dimethyl / Cyclobutane | Oxetane Analogue | Impact |

| LogD (pH 7.4) | High | Low ( | Improved Solubility |

| H-Bond Acceptors | 0 | 1 (Lone pairs) | Solvation Shell Formation |

| Metabolic Stability | Moderate (C-H abstraction possible) | High (No | Blocked P450 Sites |

| Amine pKa | ~9.8 - 10.0 | ~7.2 - 7.5 | Enhanced Permeability |

Part 2: Structural Classes and Bioisosterism

Visualization: The Bioisosteric Triad

The following diagram illustrates the structural relationships driving OAA design.

Figure 1: The oxetane ring bridges the gap between lipophilic bulk (gem-dimethyl) and polar functionality (carbonyl), offering a "best of both worlds" profile.[5]

3-Aminooxetane-3-carboxylic Acid (OAA-1)

This is the fundamental achiral

Spirocyclic Oxetanes (Proline Surrogates)

Spiro[3.3]heptane systems containing oxetanes are increasingly used as Proline mimics. Unlike Proline, which is susceptible to oxidative metabolism, spiro-oxetanes lock the backbone conformation while lowering the lipophilicity of the turn.

Part 3: Synthetic Methodologies

The Challenge of Ring Strain

The synthesis of OAAs is dominated by the need to preserve the strained ether ring (strain energy ~106 kJ/mol). Acidic conditions must be carefully controlled to prevent ring opening to the corresponding diol or allylic alcohol.

Primary Route: The Modified Strecker Synthesis

The most robust route to 3-aminooxetane-3-carboxylic acid starts from oxetan-3-one .

Figure 2: The Bucherer-Bergs pathway is preferred over standard Strecker conditions to avoid acidic ring opening.

Part 4: Experimental Protocols

Note: These protocols are synthesized from validated methodologies (e.g., Wuitschick et al., Burkhard et al.). Ensure all safety protocols for handling cyanides are strictly followed.

Protocol A: Synthesis of 3-Aminooxetane-3-carboxylic Acid

Objective: Preparation of the core OAA monomer from oxetan-3-one.

Reagents:

-

Oxetan-3-one (1.0 eq)

-

Ammonium carbonate (3.0 eq)

-

Potassium cyanide (1.5 eq)

-

Ethanol/Water (1:1 v/v)

-

Barium hydroxide octahydrate

Step-by-Step:

-

Hydantoin Formation (Bucherer-Bergs):

-

Dissolve oxetan-3-one in EtOH/H2O (1:1).

-

Add solid ammonium carbonate and potassium cyanide.

-

Heat to 55 °C for 12 hours in a sealed vessel. Critical: Do not exceed 60 °C to minimize polymerization.

-

Cool to 0 °C. The spiro-hydantoin usually precipitates. Filter and wash with cold water.

-

-

Hydrolysis:

-

Suspend the spiro-hydantoin in water.

-

Add Ba(OH)2·8H2O (1.5 eq).

-

Reflux (100 °C) for 16 hours.

-

Purification: Precipitate Barium as BaCO3 by bubbling CO2 or adding dry ice. Filter hot.

-

-

Isolation:

-

Concentrate the filtrate.

-

Crystallize from water/ethanol to yield the target amino acid as a white solid.

-

Protocol B: Peptide Coupling with OAAs

Objective: Coupling an OAA into a peptide chain without ring degradation. Constraint: Avoid strong Lewis acids or high temperatures.

System:

-

Coupling Agent: HATU or COMU are preferred over carbodiimides (EDC/DCC) due to faster kinetics, which minimizes exposure to activated esters.

-

Base: DIPEA or Collidine (maintain basic pH).

-

Solvent: DMF or NMP.

-

Procedure:

-

Pre-activate the OAA (if N-terminal) or the growing chain (if C-terminal) with HATU (1.1 eq) and DIPEA (2.0 eq) for 2 minutes.

-

Add the coupling partner.

-

Stir at room temperature . Do not heat.

-

Workup: Avoid acidic washes (e.g., 1M HCl). Use 5% KHSO4 or citric acid only if rapid (<5 min) and immediately neutralize. Preferred workup is extraction with EtOAc/Brine or direct Reverse Phase HPLC purification (using 0.1% Formic acid, not TFA, if possible).

-

Part 5: Drug Design Applications & Case Studies

Peptidomimetics: Leu-Enkephalin Analogues

Research by Carreira’s group demonstrated that replacing the Glycine-2 residue in Leu-enkephalin with 3-aminooxetane-3-carboxylic acid resulted in:

-

Proteolytic Stability: Complete resistance to degradation by aminopeptidase M, whereas the native peptide was degraded within minutes.

-

Bioactivity: Retention of binding affinity to the

-opioid receptor.

Solubility Rescue in Small Molecules

In a drug discovery campaign for a lipophilic kinase inhibitor, replacing a central gem-dimethyl cyclohexyl linker with a 3,3-disubstituted oxetane linker improved aqueous solubility from <5 µM to >150 µM, while maintaining potency. This "solubility rescue" allowed the compound to progress to in vivo PK studies where it showed superior oral bioavailability.

References

-

Wuitschick, G., et al. (2010).[1][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

-

Burkhard, J. A., et al. (2010).[1][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link][6]

-

Möller, G. P., et al. (2017). "Oxetanyl Amino Acids for Peptidomimetics." Organic Letters. [Link][2][7]

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]

-

Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. d-nb.info [d-nb.info]

- 6. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Structure and Function of 2-Amino-2-(oxetan-3-yl)acetic Acid

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

2-Amino-2-(oxetan-3-yl)acetic acid (also known as Oxetan-3-ylglycine ) is a non-natural, conformationally restricted amino acid gaining prominence in modern drug discovery. It serves as a critical building block for peptidomimetics and small molecule inhibitors, offering a strategic balance between polarity, lipophilicity, and metabolic stability.

This guide details the structural rationale for its use, validated synthetic pathways, and specific physicochemical advantages it confers over canonical amino acids like Valine, Serine, or Leucine.

Chemical Identity & Structural Analysis[1]

Core Identity

| Parameter | Detail |

| IUPAC Name | 2-Amino-2-(oxetan-3-yl)acetic acid |

| Common Name | Oxetan-3-ylglycine |

| CAS Number | 1270019-87-8 (Racemic) | 394653-43-1 (R-isomer) | 2437199-28-3 (S-isomer) |

| Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| SMILES | NC(C(O)=O)C1COC1 |

Structural Logic & Bioisosterism

The oxetane ring is a four-membered cyclic ether that acts as a powerful bioisostere in medicinal chemistry. In the context of this amino acid, the oxetan-3-yl side chain offers unique properties:

-

Gem-Dimethyl/Carbonyl Bioisostere: The oxetane ring is sterically similar to a gem-dimethyl group (as found in Valine or Leucine) but is significantly more polar. It can also mimic the H-bond acceptance of a carbonyl group without the electrophilic liability.

-

Conformational Restriction: The oxetane ring is "puckered" (butterfly conformation). When attached to the

-carbon of glycine, it restricts the -

Metabolic Blocking: Unlike alkyl side chains (e.g., isopropyl in Valine), the oxetane ring is resistant to Cytochrome P450-mediated hydroxylation, effectively blocking a common metabolic soft spot.

Physicochemical Profile

The incorporation of 2-Amino-2-(oxetan-3-yl)acetic acid into a peptide or scaffold alters physicochemical properties in a predictable manner.

| Property | Value / Effect | Mechanism |

| LogP | ~ -0.96 | The ether oxygen lowers lipophilicity compared to Valine (LogP ~2.3), improving aqueous solubility. |

| TPSA | 72.55 Ų | Increased polar surface area due to the ether oxygen. |

| pKa (COOH) | ~ 2.1 | Comparable to standard amino acids. |

| pKa (NH₂) | ~ 8.5 - 9.0 | Slightly lower than alkyl amines due to the inductive electron-withdrawing effect (-I) of the oxetane oxygen. |

| H-Bonding | Acceptor (Oxetane O) | The oxetane oxygen is a weak H-bond acceptor, capable of specific interactions in the binding pocket. |

Synthesis Pathways[1][3][4][5][6][7]

The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid presents a challenge due to the acid sensitivity of the oxetane ring. The most robust route is the Strecker Synthesis starting from oxetane-3-carbaldehyde.

Validated Synthetic Route (Strecker Protocol)

This pathway avoids harsh acidic conditions that could trigger ring-opening polymerization of the oxetane.

Figure 1: Synthetic pathway from Oxetan-3-one to Oxetan-3-ylglycine.

Detailed Experimental Protocol

Note: This protocol synthesizes the racemic mixture. Chiral resolution requires enzymatic hydrolysis or chiral HPLC.

Step 1: Preparation of Oxetane-3-carbaldehyde

-

Reactants: Oxetan-3-one (1.0 eq), (Methoxymethyl)triphenylphosphonium chloride (1.2 eq), KOtBu (1.3 eq).

-

Procedure: Generate the ylide in THF at 0°C. Add oxetan-3-one. Stir at RT for 2h. Quench with water and extract the enol ether.

-

Hydrolysis: Treat the enol ether with mild acid (e.g., dilute formic acid) or Hg(OAc)₂ followed by KI to liberate the aldehyde. Crucial: Avoid strong mineral acids (HCl/H₂SO₄) to prevent oxetane ring opening.

Step 2: Strecker Reaction

-

Reactants: Oxetane-3-carbaldehyde (1.0 eq), Ammonia (7M in MeOH, 5.0 eq), TMSCN (1.2 eq).

-

Procedure: Dissolve aldehyde in ammonia/MeOH solution at 0°C. Add TMSCN dropwise. Stir at RT for 12-16h.

-

Workup: Concentrate in vacuo to yield the crude aminonitrile.

Step 3: Basic Hydrolysis (Saponification)

-

Reactants: Crude aminonitrile, Barium Hydroxide (Ba(OH)₂·8H₂O, 2.0 eq).

-

Procedure: Suspend aminonitrile in water. Add Ba(OH)₂. Reflux (100°C) for 4-6 hours. Evolution of ammonia gas indicates reaction progress.

-

Isolation: Cool to RT. Add stoichiometric H₂SO₄ to precipitate BaSO₄. Filter through Celite.

-

Purification: Concentrate the filtrate. Recrystallize from Water/EtOH or use Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Applications in Drug Design

Peptide Modification (The "Proline-Like" Effect)

Replacing a Valine or Isoleucine residue with Oxetan-3-ylglycine introduces a "polar hydrophobic" patch.

-

Case: In amphipathic helices, this substitution can maintain the hydrophobic face while improving overall solubility.

-

Mechanism: The oxetane ring does not act as a hydrogen bond donor, preventing the disruption of alpha-helical H-bond networks, unlike Serine or Threonine.

Modulating Basicity

When used in small molecules where the amine is part of a pharmacophore:

-

The oxetane group (beta to the nitrogen) lowers the pKa of the amine by ~1-1.5 units compared to a cyclohexyl or isopropyl group.

-

Benefit: This increases the fraction of the uncharged species at physiological pH (7.4), potentially improving membrane permeability (Papp) and blood-brain barrier (BBB) penetration.

Metabolic Stability Data

Comparative stability in Human Liver Microsomes (HLM):

| Substructure | Intrinsic Clearance (Cl_int) | Liability |

|---|---|---|

| Isopropyl (Valine) | High | Hydroxylation at tertiary carbon. |

| Oxetan-3-yl | Low | Ether ring is resistant to oxidative metabolism. |

Handling and Stability

-

Acid Sensitivity: While stable at physiological pH, the oxetane ring is susceptible to acid-catalyzed ring opening (forming diols or chloro-alcohols). Avoid prolonged exposure to pH < 2.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

-

Solubility: Highly soluble in water, DMSO, and Methanol. Poorly soluble in non-polar solvents (Hexane, Et₂O).

References

-

Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006.

-

Burkhard, J. A., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.

-

Synblock Product Data. "2-amino-2-(oxetan-3-yl)acetic acid - CAS 1270019-87-8."[1]

-

ChemScene Data. "(S)-2-Amino-2-(oxetan-3-yl)acetic acid Physicochemical Properties."

-

Bull, J. A., et al. "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 2016.

Sources

Technical Guide: Spectroscopic Characterization of 2-Amino-2-(oxetan-3-yl)acetic acid HCl

Executive Summary

2-Amino-2-(oxetan-3-yl)acetic acid HCl (often referred to as Oxetan-3-ylglycine HCl) represents a critical class of building blocks in modern medicinal chemistry. The incorporation of the oxetane ring serves as a bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogD) and improved metabolic stability while maintaining steric bulk.

This guide provides a high-fidelity spectroscopic profile, experimental protocols for characterization, and structural insights required for the validation of this compound. It addresses the specific challenges of handling the hydrochloride salt and the diastereotopic nature of the oxetane ring protons induced by the adjacent chiral center.

Structural Dynamics & Stability Analysis

The Oxetane Pucker & Diastereotopicity

Unlike the planar cyclobutane, the oxetane ring exists in a puckered conformation (approx. 8.7 kcal/mol ring strain). In 2-Amino-2-(oxetan-3-yl)acetic acid , the attachment of the chiral amino acid backbone at the 3-position breaks the symmetry of the oxetane ring.

-

Consequence: The protons on C2 and C4 of the oxetane ring become diastereotopic . In high-field NMR (400 MHz+), these will not appear as a simple doublet or triplet but rather as complex multiplets (ABX or AB systems) due to their different spatial environments relative to the chiral alpha-carbon.

-

Acid Stability: While oxetanes are generally acid-sensitive (ring opening to 1,3-diols), the hydrochloride salt of this amino acid is kinetically stable under anhydrous conditions. However, prolonged exposure to strong aqueous acid or Lewis acids can trigger ring opening.

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the fragmentation logic used in Mass Spectrometry validation.

Caption: Structural connectivity showing the induction of diastereotopicity from the alpha-carbon to the oxetane ring and key analytical diagnostic points.

Spectroscopic Profile (Diagnostic Data)

The following data represents the diagnostic resonance zones derived from high-purity analogues and literature consensus for 3-substituted oxetane amino acids (e.g., Carreira et al., Wipf et al.).

1H NMR Data (400 MHz, DMSO-d6)

Note: DMSO-d6 is the required solvent. D2O will cause the exchange of the ammonium protons and the carboxylic acid proton, resulting in loss of critical integration data.

| Position / Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Insight |

| NH3+ (Ammonium) | 8.20 – 8.80 | Broad Singlet | 3H | Disappears in D2O shake. Indicates salt formation. |

| COOH (Carboxylic Acid) | 13.00 – 14.00 | Broad | 1H | Often very broad or invisible depending on water content. |

| Oxetane C2/C4-H (Ring) | 4.60 – 4.90 | Multiplet | 2H | Downfield pair. Diastereotopic splitting evident. |

| Oxetane C2'/C4'-H (Ring) | 4.35 – 4.55 | Multiplet | 2H | Upfield pair. Complex coupling to C3-H. |

| Alpha-CH (Glycine) | 3.90 – 4.15 | Doublet (d) | 1H | Couples to the Oxetane C3-H ( |

| Oxetane C3-H (Methine) | 3.10 – 3.40 | Multiplet | 1H | Often obscured by water peak in DMSO (3.33 ppm). |

13C NMR Data (100 MHz, DMSO-d6)

| Carbon Assignment | Chemical Shift (δ ppm) | Structural Significance |

| C=O (Carbonyl) | 168.0 – 171.0 | Typical alpha-amino acid carbonyl. |

| Oxetane C2/C4 | 73.0 – 76.0 | Characteristic strained ether shift. |

| Alpha-Carbon | 54.0 – 58.0 | Shifted by adjacent N and oxetane ring. |

| Oxetane C3 | 32.0 – 36.0 | Ring methine. |

Mass Spectrometry (ESI+)

-

Molecular Formula: C5H9NO3[1] · HCl

-

Free Base MW: 131.13 g/mol

-

Observed Ion (M+H)+: 132.1 m/z

-

Key Fragmentation:

-

132.1

86.1 (Loss of HCOOH/COOH, characteristic of amino acids). -

Ring opening fragments may appear if ionization energy is too high.

-

Experimental Protocols

Sample Preparation for NMR

To ensure "Trustworthiness" and reproducibility, follow this strict protocol to avoid ring opening or signal overlap.

-

Solvent Selection: Use DMSO-d6 (99.9% D) stored over molecular sieves.

-

Why: Acidic D2O can accelerate hydrolysis of the oxetane ring over time. DMSO stabilizes the zwitterionic/salt form and allows visualization of the exchangeable protons.

-

-

Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL solvent.

-

Caution: Do not heat the sample to dissolve. Sonicate briefly at room temperature. Heating oxetane salts in solution can lead to degradation.

-

-

Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .

Purity Validation Workflow

This workflow distinguishes the intact oxetane from its primary impurity (the ring-opened 1,3-diol).

Caption: Decision tree for validating oxetane ring integrity via 1H NMR spectroscopy.

Synthesis & Contextual Grounding

Synthesis Context

The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid typically proceeds via the Strecker reaction or hydrolysis of oxetan-3-yl-glycine precursors. The oxetane ring is usually introduced early via oxetan-3-one or 3-iodo-oxetane .

-

Key Precursor: Oxetan-3-one (commercially available).[2][3][4]

-

Methodology: Condensation with an amine source and cyanide, followed by hydrolysis.

-

Critical Control Point: The hydrolysis of the nitrile to the acid must be controlled (often using basic conditions first, then careful acidification) to prevent the acid-catalyzed ring opening of the oxetane.

Authoritative References[4][5][6][7][8][9]

-

Wurts, J., et al. (2023). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Generalized Oxetane Review).

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Foundational text on Oxetane stability and NMR properties).

-

Duncton, M. A. (2011). Miniperspective: Oxetanes in Drug Discovery. Journal of Medicinal Chemistry. .

References

-

Carreira, E. M., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

-

National Institutes of Health (NIH). (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

-

American Chemical Society (ACS). (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

Sources

Commercial suppliers of (R)-2-Amino-2-(oxetan-3-yl)acetic acid

An In-Depth Technical Guide to (R)-2-Amino-2-(oxetan-3-yl)acetic acid for Drug Discovery Professionals

Introduction: The Strategic Value of a Constrained Amino Acid

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Non-proteinogenic amino acids, in particular, have emerged as powerful building blocks for designing next-generation therapeutics. Among these, (R)-2-Amino-2-(oxetan-3-yl)acetic acid stands out as a compound of significant interest. This molecule is a conformationally restricted glycine derivative featuring a four-membered oxetane ring.

The incorporation of the oxetane motif is a strategic design choice, not merely a substitution. This small, polar, and sp³-rich heterocycle acts as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] Its unique stereoelectronic properties can profoundly and beneficially influence the developability of a drug candidate by improving aqueous solubility, enhancing metabolic stability, modulating the basicity (pKa) of nearby amines, and introducing a defined three-dimensional structure.[1][2] This guide provides a comprehensive overview of the commercial sourcing, synthesis considerations, and critical analytical methodologies for (R)-2-Amino-2-(oxetan-3-yl)acetic acid, tailored for researchers, scientists, and drug development professionals.

Commercial Availability: Sourcing High-Quality Starting Material

The accessibility of key building blocks is paramount to the pace of research and development. (R)-2-Amino-2-(oxetan-3-yl)acetic acid is available from several specialized chemical suppliers. When selecting a vendor, researchers should prioritize not only availability and cost but also the supplier's reputation for quality control and the comprehensiveness of the analytical data they provide (e.g., Certificate of Analysis with NMR, HPLC, and chiral purity data).

Below is a comparative table of notable commercial suppliers.

| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities |

| Aladdin Scientific | (2R)-2-amino-2-(oxetan-3-yl)acetic acid | Not specified | ≥97% | 100mg |

| Fluorochem | (R)-2-AMINO-2-(OXETAN-3-YL)ACETIC ACID | 394653-43-1 | 97% | Inquire |

| Synthonix | (R)-2-Amino-2-(oxetan-3-yl)acetic acid | 394653-43-1 | 97.0% | 100mg, 250mg, 500mg |

Note: Researchers should always verify the most current product specifications and availability directly with the supplier.

Synthetic Insights: A Conceptual Overview

The asymmetric synthesis of non-natural amino acids presents considerable challenges, requiring precise control over stereochemistry. While specific, proprietary manufacturing processes for (R)-2-Amino-2-(oxetan-3-yl)acetic acid are not publicly disclosed, a conceptual pathway can be constructed based on established synthetic organic chemistry principles.

A plausible strategy involves the asymmetric alkylation of a glycine enolate equivalent, where a chiral auxiliary directs the stereochemical outcome. An alternative modern approach could involve a Horner-Wadsworth-Emmons reaction starting from oxetan-3-one to construct a key intermediate.[3]

The diagram below illustrates a conceptual synthetic workflow, highlighting the key transformations required.

Caption: Conceptual workflow for the synthesis of (R)-2-Amino-2-(oxetan-3-yl)acetic acid.

Quality Control and Analytical Characterization: Ensuring Purity and Identity

For any building block intended for drug discovery, rigorous analytical characterization is non-negotiable. The primary goal is to confirm the chemical structure and, most critically, to quantify the enantiomeric purity. An incorrect stereoisomer could lead to drastically different biological activity or off-target effects.

Core Analytical Techniques

The following table summarizes the essential analytical methods for validating the quality of (R)-2-Amino-2-(oxetan-3-yl)acetic acid.

| Technique | Purpose | Key Insights Provided |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirms the chemical structure and connectivity of atoms (¹H, ¹³C NMR). |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular mass of the compound, matching its chemical formula. |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Quantifies the percentage of the desired compound relative to any impurities. |

| Chiral Chromatography (HPLC or GC) | Enantiomeric Purity (e.e.) | Determines the ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer.[][5] |

Workflow for Quality Control Verification

The logical flow of analysis ensures that each critical attribute of the compound is verified.

Caption: Standard analytical workflow for quality control of chiral amino acids.

Exemplar Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (e.e.) is the most critical analytical test. Direct analysis using a chiral stationary phase (CSP) is a common and reliable method.[6]

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Amino-2-(oxetan-3-yl)acetic acid.

Methodology:

-

Column Selection: A zwitterionic CSP, such as CHIRALPAK® ZWIX(+), is often effective for the direct separation of free amino acids.[6] These columns operate on a dual ion-pairing mechanism.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the amino acid sample.

-

Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Instrumentation:

-

HPLC system equipped with a UV detector.

-

-

Chromatographic Conditions (Typical Starting Point):

-

Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Water (e.g., 50/50/0.1/0.1 v/v/v/v). The exact ratio must be optimized.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).

-

Injection Volume: 5 µL.

-

-

Analysis:

-

Inject a racemic standard (if available) to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample to be tested.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Causality in Method Choice: A direct chiral HPLC method is often preferred over indirect methods (which require derivatization) because it minimizes sample handling, reduces the risk of introducing analytical artifacts, and avoids potential racemization during the derivatization step.[5][7]

Conclusion

(R)-2-Amino-2-(oxetan-3-yl)acetic acid is more than just a building block; it is a strategic tool for overcoming common challenges in drug discovery, such as poor solubility and metabolic instability. Its commercial availability from specialized suppliers enables its integration into research programs. However, the onus is on the scientist to ensure the quality of this critical starting material. A self-validating system of quality control, centered on unambiguous structural confirmation and, most importantly, precise determination of enantiomeric purity, is essential. By adhering to rigorous analytical principles, researchers can confidently leverage the unique advantages of this oxetane-containing amino acid to engineer the next generation of innovative therapeutics.

References

-

Aladdin Scientific Corporation. (2R)-2-amino-2-(oxetan-3-yl)acetic acid. Labcompare. Available at: [Link]

-

CAT GmbH. Analyses of amino acids, Enantiomeric purity. CAT GmbH. Available at: [Link]

-

Synthonix. (R)-2-Amino-2-(oxetan-3-yl)acetic acid - [A8465]. Synthonix. Available at: [Link]

-

Fukushima, T. (2025, August 10). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate. Available at: [Link]

-

Zhang, T., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

-

Cenmed Enterprises. (2S)-2-amino-2-(oxetan-3-yl)acetic acid (C007B-323885). Cenmed Enterprises. Available at: [Link]

-

Myers, A. G., et al. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF.... Organic Syntheses. Available at: [Link]

-

Sipos, G., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI. Available at: [Link]

-

Wessig, P., et al. Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (PMC). Available at: [Link]

-

Stepan, A. F., et al. Oxetanes in Drug Discovery Campaigns. National Institutes of Health (PMC). Available at: [Link]

-

Dubois, M. A. J., et al. (2020, April 27). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. Available at: [Link]

-

G. S. Bîrcea, et al. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]

- 6. chiraltech.com [chiraltech.com]

- 7. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Methodological & Application

High-Fidelity Synthesis of Oxetane-Containing Peptidomimetics

Topic: Synthesis of oxetane-containing peptidomimetics Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads.

Application Note & Technical Guide

Executive Summary: The Oxetane Advantage

In modern peptidomimetic drug design, the oxetane ring (1,3-epoxypropane) has emerged as a premier bioisostere.[1] Unlike traditional modifications that often increase lipophilicity or metabolic liability, the oxetane ring offers a unique combination of metabolic stability , polarity , and conformational constraint .

This guide details the synthesis of two distinct classes of oxetane peptidomimetics:

-

Peptide Backbone Isosteres: Replacing the amide carbonyl (

) with the oxetane ring to block proteolysis while maintaining hydrogen bond acceptance. - -Disubstituted Amino Acids: Using the oxetane ring as a spirocyclic constraint (replacing gem-dimethyl groups) to lock conformation without the lipophilic penalty of cyclopropane or cyclopentane.

Strategic Analysis & Mechanistic Grounding

Bioisosterism and Stability

The 3,3-disubstituted oxetane ring is the gold standard for peptide integration.

-

Acid Stability: Unlike epoxides, 3,3-disubstituted oxetanes are remarkably stable to Brønsted acids (including TFA used in SPPS cleavage) due to the steric blockade of the

-

Base Stability: The ring is inert to standard Fmoc deprotection conditions (20% piperidine).

-

Structural Impact: When used as a backbone isostere, the oxetane ring introduces a permanent "kink" in the chain, often disrupting

-helices but stabilizing

Decision Framework: Selecting the Route

Before synthesis, select the trajectory based on the target motif:

Figure 1: Strategic decision tree for oxetane incorporation.

Protocol A: Synthesis of Oxetane Backbone Isosteres

Objective: Create a dipeptide building block where the peptide bond is replaced by an oxetane ring. This method relies on the "Shipman-Carreira" approach involving 3-(nitromethylene)oxetane.

Reagents & Equipment

-

Starting Material: 3-Oxetanone (CAS: 6704-31-0).

-

Reagents: Nitromethane, Triethylamine (Et

N), Methanesulfonyl chloride (MsCl), Zinc powder, HCl, Fmoc-OSu. -

Safety Note: Nitromethane is energetic; perform reactions behind a blast shield.

Step-by-Step Workflow

Step 1: Synthesis of 3-(Nitromethylene)oxetane[2][3]

-

Henry Reaction: Dissolve 3-oxetanone (1.0 eq) and nitromethane (10 eq) in methanol. Add Et

N (0.1 eq) at 0°C. Stir at RT for 4 h. -

Workup: Evaporate volatiles. The crude nitroaldol product is usually an oil.

-

Dehydration: Dissolve crude nitroaldol in CH

Cl -

Purification: Wash with water, dry (MgSO

), and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).-

Checkpoint: Product is a pale yellow solid/oil.

H NMR should show the vinylic proton (~7.0 ppm) and the oxetane ring protons.

-

Step 2: Conjugate Addition (The Coupling)

-

Setup: Dissolve the

-amino ester (e.g., H-Ala-OMe, 1.2 eq) in THF. -

Addition: Add 3-(nitromethylene)oxetane (1.0 eq). Stir at RT for 12–24 h.

-

Isolation: Concentrate and purify via flash chromatography. This yields the nitro-oxetane intermediate.

Step 3: Nitro Reduction & Protection[2]

-

Reduction: Dissolve the nitro-oxetane in MeOH. Add activated Zn dust (10 eq) and cool to 0°C. Add 1M HCl (or saturated NH

Cl) dropwise. Stir vigorously until the nitro group is consumed (TLC monitoring).-

Critical Note: Avoid hydrogenation (H

/Pd) if possible, as it can sometimes cleave the strained oxetane ring or cause over-reduction depending on the catalyst activity. Zn/HCl is milder for this specific scaffold.

-

-

Fmoc Protection: Adjust pH to ~8.5 with NaHCO

. Add Fmoc-OSu (1.2 eq) dissolved in dioxane. Stir 12 h. -

Final Purification: Acidify to pH 3 (if carboxylic acid) or extract (if ester). Purify the Fmoc-protected oxetane dipeptide isostere.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with Oxetanes

Objective: Incorporate the oxetane building block into a peptide chain.

Critical Parameters

-

Resin: Rink Amide or Wang resin.

-

Coupling Reagent: HATU or PyBOP (avoid carbodiimides like DCC if possible to prevent potential acylation side reactions on the oxetane oxygen, though rare).

-

Cleavage Cocktail: TFA/TIS/H

O (95:2.5:2.5).

Workflow Diagram

Figure 2: SPPS cycle optimized for oxetane integration.

Protocol Steps

-

Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2

5 min). Wash with DMF (-

Observation: The oxetane ring is stable to piperidine.

-

-

Coupling of Oxetane Block:

-

Dissolve Fmoc-Oxetane-Dipeptide (3.0 eq relative to resin) in DMF.

-

Add HATU (2.9 eq) and DIPEA (6.0 eq).

-

Add to resin and shake for 2–4 h. (Oxetane amines are less nucleophilic than standard

-amines; extended coupling time is recommended).

-

-

Chain Elongation: Continue standard SPPS for subsequent amino acids.

-

Cleavage: Treat resin with TFA/TIS/H

O for 2–3 h. Precipitate in cold diethyl ether.-

QC: Analyze by RP-HPLC and ESI-MS. The oxetane mass (+56 Da vs. carbonyl, or specific mass of the block) must be verified.

-

Synthesis of Spiro-Oxetane Amino Acids (3-Aminooxetane-3-carboxylic acid)

Objective: Synthesize the "Oxetane-Glycine" or "Oxetane-Aib" equivalent.

-

Bucherer-Bergs Reaction:

-

Combine 3-oxetanone (1 eq), (NH

) -

Heat to 60°C for 24 h in a sealed vessel (Caution: Cyanide).

-

The spiro-hydantoin precipitates upon cooling or concentration.

-

-

Hydrolysis:

-

Treat the hydantoin with 3M NaOH at reflux for 12 h.

-

Note: The 3,3-disubstituted oxetane survives basic reflux.[6]

-

-

Isolation:

-

Neutralize with HCl to pH 7. The amino acid often precipitates or can be isolated via ion-exchange chromatography.

-

Analytical Data & Troubleshooting

| Feature | Observation | Troubleshooting |

| NMR ( | Oxetane protons appear as two doublets (or multiplets) around 4.5–5.0 ppm. | If signals are missing, check for ring opening (signals shift to ~3.5 ppm for linear ethers). |

| Stability | Stable in TFA (up to 4h) and Piperidine. | Unstable to strong Lewis acids (e.g., BF |

| Solubility | Oxetane peptides are generally more soluble in water than alkyl analogs. | If precipitation occurs during SPPS, use NMP instead of DMF. |

References

-

Synthesis and structure of oxetane containing tripeptide motifs. Shipman, M., et al.[7] Chemical Communications, 2014.[7][8] [Link]

-

Solid-Phase Synthesis of Oxetane Modified Peptides. Shipman, M., et al.[7] Organic Letters, 2017.[7] [Link][7]

-

Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Carreira, E. M., et al.[1][7][9][10][11] Angewandte Chemie International Edition, 2010.[7] [Link]

-

Oxetanes in Drug Discovery Campaigns. Bull, J. A., et al.[7] Journal of Medicinal Chemistry, 2023. [Link]

-

Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones. Zhang, L., et al. Journal of the American Chemical Society, 2010. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure of oxetane containing tripeptide motifs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. chimia.ch [chimia.ch]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure of oxetane containing tripeptide motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Quantitative Analysis of 2-Amino-2-(oxetan-3-yl)acetic acid

Introduction

2-Amino-2-(oxetan-3-yl)acetic acid is a non-proteinogenic amino acid characterized by the presence of a strained four-membered oxetane ring. This structural motif is of increasing interest in medicinal chemistry as it can impart unique conformational constraints and improve physicochemical properties of drug candidates.[1][2] As with any novel compound in the drug development pipeline, robust and reliable analytical methods for its quantification are paramount for pharmacokinetic studies, formulation development, and quality control.

This document provides a comprehensive guide to the analytical strategies and detailed protocols for the quantification of 2-Amino-2-(oxetan-3-yl)acetic acid. The methodologies described herein are based on established principles for the analysis of similar small, polar, and chiral molecules.

Analytical Strategies: Method Selection and Rationale

The choice of an analytical method is contingent upon the sample matrix, required sensitivity, and the specific goals of the analysis. For a polar and chiral compound like 2-Amino-2-(oxetan-3-yl)acetic acid, the following techniques are most suitable:

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex matrices due to its high sensitivity, selectivity, and specificity.[3] It is particularly well-suited for analyzing biological samples where the analyte concentration is low.

-

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): While less sensitive than LC-MS/MS, HPLC with UV or fluorescence detection can be a cost-effective and robust method for quantifying the analyte in simpler matrices, such as bulk drug substances or formulations.[4] Since 2-Amino-2-(oxetan-3-yl)acetic acid lacks a strong chromophore, pre-column derivatization is often necessary to enhance its detectability.[5]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): As 2-Amino-2-(oxetan-3-yl)acetic acid possesses a chiral center, distinguishing between its enantiomers is often a regulatory requirement.[6][7] Chiral HPLC is the most common technique for enantioselective separation and quantification.[8]

Protocol 1: Quantification of 2-Amino-2-(oxetan-3-yl)acetic acid in Plasma using LC-MS/MS

This protocol outlines a "dilute and shoot" LC-MS/MS method, a rapid and straightforward approach for analyzing amino acids in biological fluids.[3]

Experimental Workflow

Caption: LC-MS/MS workflow for quantifying 2-Amino-2-(oxetan-3-yl)acetic acid.

Materials and Reagents

-

2-Amino-2-(oxetan-3-yl)acetic acid reference standard

-

Isotopically labeled internal standard (e.g., D4-2-Amino-2-(oxetan-3-yl)acetic acid)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Instrumentation

-

UPLC or HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source[9]

-

HILIC column (e.g., 2.1 x 150 mm, 2.7 µm particle size)[9]

Procedure

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]

-

Transfer the supernatant to a clean tube and dilute with an appropriate volume of the initial mobile phase.

-

-

LC Method:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient tailored to retain and elute the polar analyte.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard.

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity.

-

Data Analysis and Validation

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

| Matrix Effect | Within acceptable limits |

| Recovery | Consistent and reproducible |

Protocol 2: Chiral Separation of 2-Amino-2-(oxetan-3-yl)acetic acid Enantiomers by HPLC-UV

This protocol describes a method for the separation of the enantiomers of 2-Amino-2-(oxetan-3-yl)acetic acid using a chiral stationary phase. Since the analyte lacks a strong UV chromophore, pre-column derivatization with a UV-active agent like o-phthaldialdehyde (OPA) is employed.[5]

Experimental Workflow

Caption: Chiral HPLC workflow with pre-column derivatization.

Materials and Reagents

-

Racemic and enantiomerically pure standards of 2-Amino-2-(oxetan-3-yl)acetic acid

-

o-Phthaldialdehyde (OPA)

-

A thiol (e.g., N-acetyl-L-cysteine)

-

Boric acid buffer

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Triethylamine (HPLC grade)

Instrumentation

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP), such as a Cinchona alkaloid-based zwitterionic column (e.g., CHIRALPAK® ZWIX)[8]

Procedure

-

Derivatization:

-

Prepare a derivatization reagent by dissolving OPA and the thiol in a boric acid buffer.

-

Mix the sample solution with the derivatization reagent and allow it to react for a specified time (typically 1-2 minutes) at room temperature.[5]

-

-

HPLC Method:

-

Mobile Phase: A mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate or formate). The exact composition will need to be optimized for the specific chiral column.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 340 nm[5]

-

Injection Volume: 10 µL

-

Data Analysis

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers. The method should be validated for specificity, linearity, accuracy, and precision for each enantiomer.

| Parameter | Description |

| Resolution (Rs) | A measure of the separation between the two enantiomeric peaks. A value > 1.5 is generally desired. |

| Selectivity (α) | The ratio of the retention factors of the two enantiomers. |

| Enantiomeric Excess (% ee) | Calculated as: |

| `( |

Conclusion

The analytical methods outlined in this application note provide a robust framework for the quantitative analysis of 2-Amino-2-(oxetan-3-yl)acetic acid. The choice between LC-MS/MS and HPLC-UV/FLD will depend on the specific requirements of the study. For enantioselective analysis, chiral HPLC is indispensable. It is crucial to emphasize that these protocols serve as a starting point and will require optimization and validation for the specific application and matrix.

References

-

Thakur, N., Sharma, N., & Joshi, R. (2016). Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. Asian Journal of Chemistry. [Link]

-

MASONACO. LC-MS/MS analysis of free amino acids. [Link]

-

Aladdin Scientific Corporation. (2R)-2-amino-2-(oxetan-3-yl)acetic acid. Labcompare. [Link]

-

Füstös, M. E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1076. [Link]

-

Baig, Q. E. N., et al. (2018). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(01), 143-148. [Link]

-

Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

-

Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

-

IntechOpen. (2018). Chiral Separation of Amino Acid Enantiomers. Thin Layer Chromatography. [Link]

-

Fu, S., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

-

Fu, S., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. [Link]

-

Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

-

Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

-

Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 119-139. [Link]

-

Cenmed Enterprises. (2S)-2-amino-2-(oxetan-3-yl)acetic acid. [Link]

- Google Patents. (1975). Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Amino-2-(oxetan-3-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. asianpubs.org [asianpubs.org]

- 6. labcompare.com [labcompare.com]

- 7. cenmed.com [cenmed.com]

- 8. chiraltech.com [chiraltech.com]

- 9. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Protecting Group Strategies for 2-Amino-2-(oxetan-3-yl)acetic acid

This Application Note provides a comprehensive technical guide on protecting group strategies for 2-Amino-2-(oxetan-3-yl)acetic acid (also known as Oxetan-3-ylglycine). It is designed for researchers in medicinal chemistry and peptide science, focusing on overcoming the specific stability challenges associated with the oxetane ring during Solid-Phase Peptide Synthesis (SPPS).[1]

Executive Summary